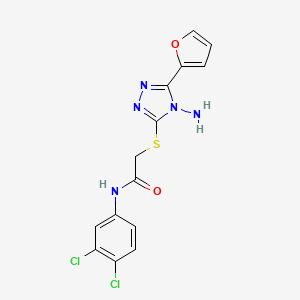
2-((4-アミノ-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3,4-ジクロロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5O2S and its molecular weight is 384.24. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のトリアゾール環とフラン部分は、その抗真菌特性に貢献しています。研究者らは、カンジダ種やアスペルギルスなど、さまざまな真菌病原体に対する抗真菌剤としての可能性を探求してきました。 真菌酵素を阻害したり、細胞膜の完全性を破壊したりすることで、抗真菌療法の貴重な追加剤となり得ます .
- この化合物の癌細胞に対する影響に関する調査では、有望な結果が明らかになりました。キナーゼやDNA修復酵素などの特定の細胞標的との相互作用は、抗がん剤としての可能性を示唆しています。 研究者らは、その作用機序を研究し、さまざまな癌の種類に対する有効性を調べています .
- この化合物のジクロロフェニル基とトリアゾール骨格は、抗炎症効果に貢献している可能性があります。それは炎症経路を調節する可能性があり、関節リウマチや炎症性腸疾患などの病気に関連しています。 前臨床試験では、動物モデルで炎症の軽減が示されています .
- いくつかの研究では、この化合物のインフルエンザやC型肝炎など、RNAウイルスの抗ウイルス活性について調査されています。そのユニークな構造は、ウイルス複製または侵入メカニズムを妨げる可能性があります。 その有効性と安全性を検証するためには、さらなる研究が必要です .
- 研究者らは、この化合物の神経変性疾患における可能性を探求してきました。その抗酸化特性と神経伝達物質受容体を調節する能力は、アルツハイマー病やパーキンソン病などの病気に興味深いものです。 動物実験では、神経細胞に対する保護効果が示されています .
- この化合物のチオ基は、金属イオンをキレート化することができます。研究者らは、汚染された水や土壌から重金属を除去するための使用について調査してきました。 水銀や鉛などの有毒金属に結合する能力は、環境修復に関連しています .
抗真菌活性
抗がんの可能性
抗炎症特性
抗ウイルス用途
神経保護効果
金属キレート化と環境用途
生物活性
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is C14H11ClFN5O2S, featuring a triazole ring coupled with a furan moiety and a dichlorophenyl group. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.046–3.11 μM |
| Escherichia coli | Varies by derivative |
| Pseudomonas aeruginosa | Varies by derivative |
In particular, compounds with longer alkyl chains or specific substituents showed enhanced activity against S. aureus . The introduction of the furan and triazole moieties appears to enhance the interaction with bacterial targets.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using a formalin-induced edema model in rats. The results indicated that several synthesized derivatives exhibited significant anti-exudative activity:
| Compound | Activity Level |
|---|---|
| Compound A | Higher than sodium diclofenac |
| Compound B | Comparable to reference levels |
| Compound C | Moderate activity |
Out of 21 tested compounds, 15 demonstrated notable anti-inflammatory effects, suggesting that structural modifications can enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been a focal point in research. Key findings include:
特性
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUWIVYNSAPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














